1H-1,2,4-Triazol-3-amine, 5-(methylthio)-N-(phenylmethyl)-

Description

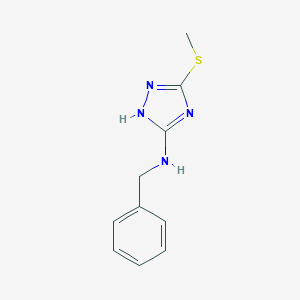

1H-1,2,4-Triazol-3-amine, 5-(methylthio)-N-(phenylmethyl)- is a triazole derivative characterized by a 1,2,4-triazole core substituted with a methylthio (-SCH₃) group at position 5 and a benzyl (phenylmethyl) group at the N-position of the amine. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of adenosine receptor antagonists, as demonstrated in the preparation of triazolotriazine derivatives targeting A2A receptors .

The methylthio group contributes to the compound’s electronic profile, while the benzyl substituent modulates lipophilicity and steric effects, influencing binding interactions in biological systems. Synthetically, it is prepared via a cost-effective route starting from dimethyl N-cyanodithioiminocarbonate, reacting with hydrazine to form the triazole ring . Analytical characterization (e.g., NMR, HRMS) confirms its structural integrity, with purity critical for downstream applications .

Properties

IUPAC Name |

N-benzyl-3-methylsulfanyl-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c1-15-10-12-9(13-14-10)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENZXULLOQBQTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC(=N1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356823 | |

| Record name | 1H-1,2,4-Triazol-3-amine, 5-(methylthio)-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88722-37-6 | |

| Record name | 1H-1,2,4-Triazol-3-amine, 5-(methylthio)-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Aminoguanidine with Carboxylic Acid Derivatives

Aminoguanidine hydrochloride reacts with carbonyl compounds (e.g., anhydrides, esters) to form intermediate hydrazides, which undergo cyclization under microwave irradiation or thermal conditions. For example, N-guanidinosuccinimide intermediates derived from succinic anhydride and aminoguanidine can react with amines to yield 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. Adapting this method, the methylthio group could be introduced via a thioester intermediate, followed by benzylation of the amine.

Key Reaction Conditions

High-Pressure Reactions with Formic Acid Derivatives

Patents describe the synthesis of 1H-1,2,4-triazole via high-pressure reactions between formic acid esters (e.g., methyl formate), hydrazine hydrate, and ammonium salts. For instance, methyl formate, hydrazine hydrate, and ammonium chloride react at 120–130°C to form a triazole precursor, which is subsequently purified via ethanol recrystallization. Introducing a methylthio group at this stage would require substituting formic acid derivatives with methylthio-containing analogs, such as methylthioacetic acid esters.

Regioselective Introduction of Functional Groups

Methylthio Group Incorporation

The methylthio (-SMe) group at position 5 can be introduced via:

-

Nucleophilic Substitution : Reacting a 5-chloro-1,2,4-triazole intermediate with sodium methanethiolate (NaSMe).

-

Direct Cyclization with Methylthio-Containing Building Blocks : Using methylthio-substituted hydrazines or carbonyl compounds during triazole formation. For example, 2-(methylthio)acetohydrazide could serve as a precursor.

Example Pathway

Benzylation of the N3 Amine

Benzylation is typically achieved by reacting the triazole amine with benzyl bromide or chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. Protecting groups may be necessary to avoid over-alkylation.

Optimized Benzylation Conditions

Integrated Synthesis Routes

Sequential Cyclization and Functionalization

A three-step approach is proposed:

-

Triazole Core Formation : React methylthioacetohydrazide with benzylamine under microwave irradiation to form 5-(methylthio)-1H-1,2,4-triazol-3-amine.

-

Benzylation : Treat the intermediate with benzyl bromide in acetonitrile.

-

Purification : Recrystallize from ethanol or perform column chromatography.

Hypothetical Reaction Scheme

One-Pot Multicomponent Reaction

A streamlined method could involve reacting methylthioacetic acid, benzylamine, and aminoguanidine in a single pot under high-pressure conditions. This approach minimizes intermediate isolation but requires precise stoichiometric control.

Analytical Characterization

Critical data for verifying the target compound include:

-

¹H NMR : Signals for benzyl protons (δ 4.5–5.0 ppm), methylthio (δ 2.1–2.3 ppm), and triazole NH (δ 8.0–8.5 ppm).

-

LC-MS : Molecular ion peak at m/z 249.1 [M+H]⁺.

-

X-ray Crystallography : Planar triazole ring with bond lengths confirming tautomeric stability.

Challenges and Optimization

-

Regioselectivity : Competing formation of 1,3,4-triazole isomers necessitates careful control of reaction conditions.

-

Sensitivity of Methylthio Group : Oxidative degradation risks require inert atmospheres (N₂/Ar) during synthesis.

-

Purification : High solubility of by-products in ethanol may complicate recrystallization; alternative solvents (e.g., ethyl acetate/hexane) are recommended .

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazol-3-amine, 5-(methylthio)-N-(phenylmethyl)- undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to activate the amine group for substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds like 1H-1,2,4-triazol-3-amine derivatives exhibit notable activity against various bacterial and fungal strains. For instance, a study demonstrated that specific triazole derivatives showed effective inhibition of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Triazole compounds are also being explored for their anticancer potential. A notable example is the synthesis of triazole-based compounds that inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The structural modifications in the triazole ring can enhance their efficacy against different cancer types .

Case Study: Synthesis of Anticancer Agents

A study reported the synthesis of a series of 1,2,4-triazole derivatives that showed promising results against breast cancer cell lines. These compounds were designed to target specific pathways involved in tumor growth and metastasis. The results indicated a significant reduction in cell viability at micromolar concentrations .

Agrochemical Applications

Fungicides and Herbicides

Triazoles are widely used in agriculture as fungicides due to their ability to inhibit fungal growth by interfering with sterol biosynthesis. The compound 1H-1,2,4-triazol-3-amine derivatives have been developed as potential fungicides to combat crop diseases caused by fungi such as Fusarium and Botrytis species .

Case Study: Development of Triazole-based Fungicides

Research has shown that triazole-based fungicides can significantly increase crop yields by effectively controlling fungal pathogens. For example, a field trial demonstrated that crops treated with a triazole fungicide exhibited a 30% increase in yield compared to untreated controls .

Material Science Applications

Corrosion Inhibitors

The incorporation of triazole compounds into coatings has been investigated for their ability to act as corrosion inhibitors. Studies have shown that these compounds can form protective films on metal surfaces, thereby enhancing resistance to corrosion in harsh environments .

Case Study: Triazole Coatings for Metal Protection

A recent study evaluated the effectiveness of a triazole-based coating on steel substrates exposed to saline environments. The results indicated that the coating significantly reduced corrosion rates compared to uncoated samples, demonstrating its potential for industrial applications .

Data Summary Table

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazol-3-amine, 5-(methylthio)-N-(phenylmethyl)- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or modulate receptors, leading to therapeutic effects. The triazole ring is known to interact with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- Methylthio Group (5-SCH₃): Enhances electron density and adsorption capacity, critical in corrosion inhibition (e.g., Schiff base derivative in 1.0 M HCl) . In contrast, simpler triazoles like amitrole lack this group, limiting their utility to herbicidal applications .

- Chlorophenyl or pyridinyl substituents (e.g., ) introduce halogen or heteroaromatic moieties, enhancing anticancer activity via DNA intercalation or kinase inhibition.

Physicochemical Properties

- Solubility: The benzyl group in the target compound reduces aqueous solubility compared to amitrole but improves organic solvent compatibility, facilitating drug formulation .

- Thermal Stability: Methylthio derivatives generally exhibit higher thermal stability than hydroxyl- or amino-substituted triazoles, advantageous for industrial applications .

Research Findings and Trends

- Medicinal Chemistry: Structural modifications at the N- and 5-positions are pivotal for target selectivity. For example, pyridinyl groups enhance anticancer activity, while benzyl groups optimize neurological drug candidates .

- Corrosion Science: Triazole-based Schiff bases are emerging as eco-friendly alternatives to traditional inhibitors, with adsorption mechanisms validated by electrochemical studies .

- Synthetic Innovations: Advances in one-pot syntheses and green chemistry (e.g., aqueous hydrazine reactions) are reducing costs and environmental impact .

Biological Activity

1H-1,2,4-Triazol-3-amine, 5-(methylthio)-N-(phenylmethyl)- (CAS No. 45534-08-5) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₃H₆N₄S

- Molecular Weight : 130.17 g/mol

- Melting Point : 136°C

- Purity : ≥97.0% (GC, T) .

Synthesis Methods

The synthesis of 1H-1,2,4-triazol-3-amine derivatives has been explored through various methods. A notable approach involves the cyclization of hydrazones with primary amines, yielding high purity products with significant yields. For example, reactions mediated by DIPEA have shown yields upwards of 80% for related triazole compounds .

Antimicrobial Properties

Research indicates that derivatives of 1H-1,2,4-triazole exhibit notable antimicrobial activity. A study demonstrated that certain triazole derivatives showed effective inhibition against various pathogenic bacteria compared to standard antibiotics like chloramphenicol .

| Compound | Activity | IC₅₀ (μM) |

|---|---|---|

| 47f | Colon carcinoma HCT-116 | 6.2 |

| 47e | Breast cancer T47D | 43.4 |

| 47f | Breast cancer T47D | 27.3 |

These findings suggest that the triazole framework can be a promising scaffold for developing new antimicrobial agents.

Antiviral Activity

Triazole derivatives have also been investigated for their antiviral properties. A specific study reported that triazolethiones exhibited significant antiviral activity against viral strains, indicating their potential as antiviral agents . The mechanism often involves interference with viral replication processes.

Cytotoxicity Studies

Cytotoxicity assays have revealed that certain triazole compounds possess selective toxicity towards cancer cell lines. For instance, compounds derived from triazole frameworks were tested against MCF-7 and Bel-7402 cells, showing varying degrees of cytotoxicity .

Case Study 1: Antimicrobial Evaluation

A series of synthesized triazole derivatives were evaluated for their antimicrobial efficacy against a panel of bacterial strains. The results indicated that compounds with specific substitutions on the triazole ring displayed enhanced activity compared to their unsubstituted counterparts.

Case Study 2: Cancer Cell Line Studies

In vitro studies on human cancer cell lines demonstrated that certain derivatives exhibited IC₅₀ values in the micromolar range, indicating potent cytotoxic effects. For example, a derivative with a phenyl group showed significant activity against breast cancer cells (MCF-7) .

Q & A

Q. Optimization strategies :

Q. Key metrics :

- Hydrogen bond distances (e.g., N–H⋯N = 2.12–3.24 Å) stabilize crystal packing ().

- Tautomer analysis via Hirshfeld surface () distinguishes between 3- and 5-substituted forms.

Advanced: How to design experiments to evaluate its corrosion inhibition efficacy in acidic environments?

Answer :

Experimental design :

Electrochemical testing :

- Potentiodynamic polarization : Measure corrosion current density (icorr) and Tafel slopes in 1.0 M HCl ().

- Electrochemical impedance spectroscopy (EIS) : Quantify charge-transfer resistance (Rct) to assess adsorption efficiency.

Surface analysis :

- SEM/EDS : Compare surface morphology and elemental composition before/after inhibition.

- AFM : Map surface roughness to correlate with inhibition efficiency.

Q. Key parameters :

- Inhibition efficiency (%) = [(icorr,blank – icorr,inhibitor)/icorr,blank] × 100.

- Adsorption isotherms (e.g., Langmuir) determine binding constants ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.